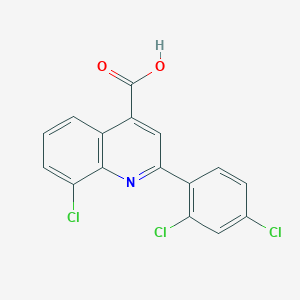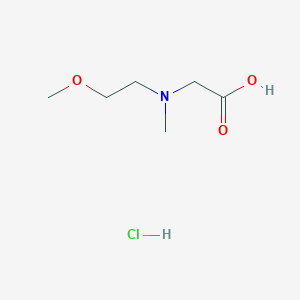
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methylbenzyl group and an isobutyramide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction . The methylbenzyl group could potentially be introduced through a nucleophilic substitution reaction . The isobutyramide group might be added through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring, the methylbenzyl group, and the isobutyramide group. The oxadiazole ring is a heterocycle and would contribute to the compound’s polarity . The methylbenzyl group is a type of alkylbenzene and would likely contribute to the compound’s hydrophobicity . The isobutyramide group contains a carbonyl group and a nitrogen, which could participate in hydrogen bonding .Chemical Reactions Analysis
The oxadiazole ring in the compound is aromatic and relatively stable, but could potentially undergo electrophilic substitution reactions . The methylbenzyl group could potentially undergo reactions typical of alkylbenzenes, such as oxidation or halogenation . The isobutyramide group could potentially undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of the oxadiazole ring, the hydrophobicity of the methylbenzyl group, and the ability of the isobutyramide group to participate in hydrogen bonding .Applications De Recherche Scientifique
Biological Activity and Drug Development
1,3,4-oxadiazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, some 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial activity against Salmonella typhi, highlighting their potential as therapeutic agents in treating bacterial infections (Salama, 2020). Furthermore, these compounds have been found to exhibit promising anticancer activities, suggesting their utility in developing novel anticancer drugs (Ravinaik et al., 2021).
Antitubercular Agents
Research into 1,3,4-oxadiazoles has also unveiled their potential as antitubercular agents. A study revealed that certain derivatives could inhibit Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. These findings underscore the potential of 1,3,4-oxadiazole compounds in developing new treatments for tuberculosis (Karabanovich et al., 2016).
Corrosion Inhibition
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have found use as corrosion inhibitors for metals. A study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid revealed that these compounds could effectively prevent metal corrosion, making them valuable in industrial applications (Ammal et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)13(18)15-14-17-16-12(19-14)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGZHDQMUDEJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isonicotinamide](/img/structure/B2536190.png)
![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide](/img/structure/B2536191.png)


![N-Propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2536195.png)

![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)
![2-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2536204.png)
![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/no-structure.png)

